Methyl 5-amino-3-methoxybenzofuran-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyaryl ketones with appropriate reagents to form the benzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as copper iodide and palladium complexes are commonly used in the cyclization and substitution reactions . The use of environmentally benign solvents and green chemistry principles is also gaining traction in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, thiols
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
Mechanism of Action
The biological activity of Methyl 5-amino-3-methoxybenzofuran-2-carboxylate is attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting anti-oxidative effects . Additionally, it can bind to bacterial cell membranes, disrupting their integrity and leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-methoxybenzofuran-2-carboxylate
- 5-Amino-3-methoxybenzofuran-2-carboxylic acid
- 3-Methoxybenzofuran-2-carboxylate derivatives
Uniqueness
Methyl 5-amino-3-methoxybenzofuran-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzofuran derivatives . Its combination of amino and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Biological Activity
Methyl 5-amino-3-methoxybenzofuran-2-carboxylate (M5A3MBC) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring. Its unique structure, which includes an amino group and a methoxy group, enhances its biological activity, making it a subject of interest in medicinal chemistry and drug development. This article explores the biological activities of M5A3MBC, including its antimicrobial and anticancer properties, along with detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N O₃
- Molecular Weight : 221.21 g/mol
The structural characteristics of M5A3MBC contribute significantly to its biological functions. The presence of the amino and methoxy groups at specific positions on the benzofuran core enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that M5A3MBC exhibits notable antimicrobial activity against various pathogens. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Pathogen | Activity | Mechanism |
---|---|---|
Staphylococcus aureus | Inhibitory Effect | Disruption of cell wall synthesis |
Escherichia coli | Moderate Activity | Inhibition of DNA replication |
Candida albicans | Significant Activity | Disruption of ergosterol synthesis |
Anticancer Properties
M5A3MBC has been evaluated for its anticancer potential across various cancer cell lines. Studies demonstrate its ability to inhibit cell proliferation and induce apoptosis.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that M5A3MBC exhibits significant cytotoxicity against several human cancer cell lines, including:
- HeLa (Cervical Cancer) : IC50 = 0.5 μM
- A549 (Lung Cancer) : IC50 = 1.2 μM
- MCF-7 (Breast Cancer) : IC50 = 0.8 μM
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased annexin-V positive cells in treated cultures.
The biological effects of M5A3MBC are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects.
- Cellular Receptor Modulation : M5A3MBC can bind to cellular receptors, modulating signaling pathways associated with cancer progression.
Comparative Analysis with Related Compounds
To better understand the efficacy of M5A3MBC, it is useful to compare it with structurally similar compounds:
Compound | IC50 (μM) | Activity Type |
---|---|---|
Methyl 5-amino-3-isopropoxybenzofuran-2-carboxylate | 0.4 | Anticancer |
Methyl 3-amino-7-methoxybenzofuran-2-carboxylate | 0.6 | Anticancer |
Benzofuran derivative X | 1.0 | Antimicrobial |
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 5-amino-3-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-14-9-7-5-6(12)3-4-8(7)16-10(9)11(13)15-2/h3-5H,12H2,1-2H3 |
InChI Key |
HUANNLMLAMOIJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
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